molecular formula C20H19ClN4O2S B6544571 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide CAS No. 946320-30-5

2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide

Cat. No.: B6544571
CAS No.: 946320-30-5
M. Wt: 414.9 g/mol
InChI Key: PBJZAHBZRXPVFE-UHFFFAOYSA-N
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Description

2-({1-[(2-Chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide is a synthetic small molecule characterized by a 1,2-disubstituted imidazole core. The imidazole ring is functionalized at position 1 with a 2-chlorobenzyl group and at position 2 with a sulfanylacetamide moiety linked to a 4-acetamidophenyl substituent.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2S/c1-14(26)23-16-6-8-17(9-7-16)24-19(27)13-28-20-22-10-11-25(20)12-15-4-2-3-5-18(15)21/h2-11H,12-13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJZAHBZRXPVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Molecular Formula Key Substituents Biological Activity (if reported)
Target Compound C19H17ClN4O2S* 2-chlorobenzyl (imidazole-1), sulfanylacetamide-4-acetamidophenyl (imidazole-2) Not explicitly reported
2-{[1-(4-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide C15H13ClN4O2S 4-chlorophenyl (imidazole-1), sulfanylacetamide-5-methylisoxazolyl (imidazole-2) Unreported
N-(4-(((1-((2-chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl) acetamide C19H19ClN4O3S 2-chlorobenzyl (imidazole-1), sulfonamide-phenylacetamide (imidazole-2) Unreported (sulfonamide suggests enzyme targeting)
G877-0154: 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide C20H20ClN3OS 2-chlorobenzyl (imidazole-1), sulfanylacetamide-3,5-dimethylphenyl (imidazole-2) Screening compound (likely enzyme inhibitor)

Notes:

  • *Calculated molecular formula based on structural analysis.
  • Substituent position and electronic properties significantly influence activity. For example:
    • The 2-chlorophenyl group (target compound) may enhance lipophilicity and target binding compared to 4-chlorophenyl analogues .
    • Sulfanyl vs. sulfonyl groups (e.g., ) alter electron distribution and redox stability, impacting metabolic pathways.

Table 2: Activity of Related Compounds

Compound Class Example from Evidence Reported Activity Mutagenicity
5-Nitroimidazoles Metronidazole derivatives Antiparasitic (IC50 < 1 µM for Giardia), antibacterial (Clostridioides difficile) High (requires structural mitigation )
Benzimidazole sulfonamides Compound 7 Elastase inhibition (IC50 ~10 µM) Not reported
Sulfanylacetamide-imidazoles G877-0154 Screening for enzyme inhibition (undisclosed targets) Likely low (no nitro group)

Insights :

  • Sulfonyl-containing analogues (e.g., ) may exhibit stronger enzyme inhibition due to enhanced hydrogen-bonding capacity.

Computational and Conformational Studies

highlights the role of imidazole ring substituents in dictating conformational stability:

  • The 2-chlorobenzyl group in the target compound may sterically hinder undesirable metabolic oxidation at the imidazole ring.

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